BenchChemオンラインストアへようこそ!

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Adenosine Receptor Antagonism Structure-Activity Relationship

The compound 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea (CAS 1060353-77-6) is a synthetic, low-molecular-weight (306.4 Da) urea derivative built on a thiazolo[3,2-a]pyrimidin-5-one core. It belongs to a broader class of thiazolopyrimidine ureas that have been claimed as adenosine A2B receptor antagonists in patent literature, indicating potential research utility in metabolic, inflammatory, and proliferative signaling pathways.

Molecular Formula C12H10N4O2S2
Molecular Weight 306.36
CAS No. 1060353-77-6
Cat. No. B2389861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea
CAS1060353-77-6
Molecular FormulaC12H10N4O2S2
Molecular Weight306.36
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=CS3
InChIInChI=1S/C12H10N4O2S2/c1-7-9(10(17)16-4-6-20-12(16)13-7)15-11(18)14-8-3-2-5-19-8/h2-6H,1H3,(H2,14,15,18)
InChIKeyLDZAJIYEZJKGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea (CAS 1060353-77-6)


The compound 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea (CAS 1060353-77-6) is a synthetic, low-molecular-weight (306.4 Da) urea derivative built on a thiazolo[3,2-a]pyrimidin-5-one core . It belongs to a broader class of thiazolopyrimidine ureas that have been claimed as adenosine A2B receptor antagonists in patent literature, indicating potential research utility in metabolic, inflammatory, and proliferative signaling pathways . This compound is primarily supplied as a research-grade screening compound, with a molecular formula of C12H10N4O2S2 .

Why 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea Cannot Be Replaced by Other Thiazolopyrimidine Ureas Without Risk of Activity Shift


Subtle structural variations within the thiazolopyrimidine urea series profoundly alter target engagement and selectivity profiles. The thiophen-2-yl urea moiety in this compound imparts a distinct combination of hydrogen-bonding capacity, lipophilicity (cLogP ~1.5–2.5 by estimation), and sulfur-mediated polar interactions that are not replicated by phenyl, furyl, or alkyl urea analogs . General patent disclosures for this chemotype emphasize that even minor modifications to the urea substituent result in significant changes in adenosine A2B receptor antagonist potency and selectivity over related adenosine receptor subtypes (A1, A2A, A3) . Consequently, substituting this compound with a closely related analog that differs in the urea aryl/heteroaryl group without verifying target-specific activity data introduces a high risk of obtaining a compound with undesired potency, selectivity, or off-target binding—compromising experimental reproducibility and leading to procurement waste.

Quantitative Differentiation Evidence for 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea Versus Closest Structural Analogs


Structural Distinction from Phenyl- and Furyl-Urea Analogs: Key Physicochemical Parameter Comparisons

The thiophen-2-yl urea group provides a unique hydrogen-bond acceptor (sulfur) and a distinct electrostatic potential surface compared to the phenyl urea analog 1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea and the furyl urea analog N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-N'-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea . While specific IC50 values for this compound have not been publicly disclosed in peer-reviewed literature, the thiophene sulfur is known to engage in chalcogen bonding interactions with methionine and cysteine residues in adenosine receptor binding pockets—interactions that are absent in phenyl analogs and geometrically constrained in furyl analogs .

Medicinal Chemistry Adenosine Receptor Antagonism Structure-Activity Relationship

Selectivity Implications: Thiophene Urea vs. Alkyl Urea in Adenosine A2B Antagonism

Patent data for the thiazolopyrimidine urea series demonstrates that aryl/heteroaryl urea derivatives achieve higher A2B receptor affinity than their alkyl urea counterparts, with the nature of the aromatic ring critically influencing the selectivity window over A1 and A2A receptors . The thiophen-2-yl group is specifically noted in the patent as a preferred embodiment for balancing potency and selectivity, though exact IC50 values for the target compound are not provided. In contrast, alkyl urea analogs such as those with cycloalkyl or straight-chain alkyl substituents on the urea nitrogen show markedly reduced A2B antagonist activity in the same assay platform .

GPCR Pharmacology Adenosine A2B Receptor Selectivity Profiling

Molecular Property Differentiation: Calculated Drug-Likeness Parameters vs. Common Screening Library Analogs

Calculated physicochemical properties for 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea (MW 306.4, tPSA ~86 Ų, H-bond donors: 2, H-bond acceptors: 5) place it favorably within oral drug-like space (Lipinski compliant) . In comparison, larger screening library analogs such as N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-N'-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea (MW 374, tPSA 105.6 Ų, cLogP -0.91) exhibit higher polar surface area and lower lipophilicity, which may reduce membrane permeability .

Cheminformatics Drug-Likeness Screening Compound Selection

Synthetic Accessibility and Procurement Purity Advantage vs. Multi-Step Analog Series

The target compound is available from multiple screening compound suppliers with a standard purity specification of ≥95% as verified by LC-MS or HPLC . In contrast, more complex thiazolopyrimidine urea analogs bearing additional heterocyclic substituents (e.g., oxadiazole, triazole, or piperidine moieties) often require multi-step synthesis with lower overall yields and may be supplied at purities of 90–95%, increasing the risk of confounding bioassay results due to impurities . The simpler urea linkage and thiophene substituent in this compound confer synthetic tractability that translates into more consistent batch-to-batch quality.

Synthetic Tracatability Procurement Reliability Compound Purity

Optimal Research and Procurement Scenarios for 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea


Adenosine A2B Receptor Antagonist Screening and Hit Validation

This compound is structurally positioned within the thiazolopyrimidine urea series claimed as adenosine A2B receptor antagonists . Its thiophen-2-yl urea moiety places it in the high-potency aryl urea subclass, making it appropriate for primary screening and dose-response confirmation in CHO-A2B-cAMP functional assays. Researchers investigating metabolic disorders (type 2 diabetes), inflammatory bowel disease, or asthma—where A2B antagonism is a validated therapeutic concept—can use this compound as a structurally distinct tool to complement existing A2B antagonist chemotypes.

Structure-Activity Relationship (SAR) Probe for Urea Substituent Effects

Because the thiophen-2-yl group imparts unique chalcogen bonding potential compared to phenyl or furyl analogs , this compound serves as a critical SAR probe for elucidating the role of sulfur-mediated interactions in the adenosine receptor binding pocket. Procurement of this compound alongside its phenyl urea comparator (1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea) enables direct head-to-head assessment of heteroatom effects on potency and selectivity.

CNS Penetration Feasibility Assessment for Thiazolopyrimidine Probes

With a favorable tPSA (~86 Ų) and low molecular weight (306.4 Da), this compound falls within property ranges predictive of blood-brain barrier penetration . Medicinal chemistry teams prioritizing CNS indications—such as diabetic retinopathy (linked to A2B receptor in the retinal microvasculature) or neuroinflammation—can employ this compound in parallel artificial membrane permeability assays (PAMPA) and rodent brain exposure studies to evaluate the CNS druggability of the thiazolopyrimidine urea scaffold.

Procurement-Optimized Screening Library Expansion

For institutions building focused libraries targeting GPCR families, this compound offers a procurement advantage due to its synthetic simplicity (2–3 steps) and consistent ≥95% purity from commercial sources . It can be sourced at lower cost and with shorter lead times compared to more complex thiazolopyrimidine analogs that require 4–6 synthetic steps, making it an efficient choice for initial library screening before investing in more elaborate custom synthesis.

Quote Request

Request a Quote for 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.